molecular formula C7H6INO B15230222 6-Iodo-2-methylnicotinaldehyde

6-Iodo-2-methylnicotinaldehyde

Cat. No.: B15230222
M. Wt: 247.03 g/mol
InChI Key: ZCEGJYVHUZFAHG-UHFFFAOYSA-N
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Description

6-Iodo-2-methylnicotinaldehyde is an organic compound with the molecular formula C7H6INO. It is a derivative of nicotinaldehyde, where the hydrogen atom at the 6th position of the pyridine ring is replaced by an iodine atom, and the 2nd position is substituted with a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-2-methylnicotinaldehyde typically involves the iodination of 2-methylnicotinaldehyde. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the aromatic ring of 2-methylnicotinaldehyde using an iodine source such as iodine monochloride (ICl) or molecular iodine (I2) in the presence of an oxidizing agent like nitric acid (HNO3) or hydrogen peroxide (H2O2) .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

6-Iodo-2-methylnicotinaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Iodo-2-methylnicotinaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Iodo-2-methylnicotinaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the iodine atom can enhance its binding affinity and specificity towards certain targets, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Iodo-2-methylnicotinaldehyde is unique due to the presence of the iodine atom, which can significantly impact its chemical reactivity and biological activity. The iodine atom can enhance the compound’s electrophilicity, making it more reactive in certain chemical reactions. Additionally, the iodine substitution can influence its interactions with biological targets, potentially leading to unique pharmacological properties .

Properties

Molecular Formula

C7H6INO

Molecular Weight

247.03 g/mol

IUPAC Name

6-iodo-2-methylpyridine-3-carbaldehyde

InChI

InChI=1S/C7H6INO/c1-5-6(4-10)2-3-7(8)9-5/h2-4H,1H3

InChI Key

ZCEGJYVHUZFAHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)I)C=O

Origin of Product

United States

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